Cas no 83-15-8 (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide structure
83-15-8 structure
Product name:N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
CAS No:83-15-8
MF:C13H15N3O2
MW:245.277102708817
CID:81709
PubChem ID:329758147

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 4-Acetamidoantipyrine
    • N-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)acetamide
    • 4-acetamidophenazone
    • N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
    • 4-acetamido-2,3-dimethyl-1-phenylpyrazol-5-one
    • 4-Acetaminoantipyrine
    • 4-Acetoaminoantipyrine
    • 4-acetylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
    • 4-Acetylaminophenazone
    • Acetamide,N-antipyrinyl
    • Acetamidoantipyrine
    • Acetylaminoantipyrine
    • Antipyrine,4-acetamido
    • N-Acetyl-4-aminoantipyrine
    • N-Acetylaminoantipyrine
    • N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide
    • N-Antipyrinylacetamide
    • NSC 331807
    • Acetamide,N-antipyrinyl- (8CI)
    • Antipyrine, 4-acetamido- (6CI,7CI)
    • 4-(N-Acetylamino)antipyrine
    • 4-Acetylaminoantipyrine
    • N-Acetyl-4-aminophenazone
    • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
    • Acetamide, N-antipyrinyl- (8CI)
    • Antipyrine, 4-acetamido- (6CI, 7CI)
    • N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide (ACI)
    • Acetamide, N-(antipyrinyl)-
    • AI3-52432
    • Oprea1_507768
    • 4-AcetamidoAntipyrine-d3
    • FT-0631379
    • AAA METABOLITE OF METAMIZOLE
    • 83-15-8
    • NS00000226
    • MFCD00003141
    • Z27661913
    • F0034-0117
    • EINECS 201-457-0
    • Acetyl-4-aminoantipyrine
    • Q27156901
    • NSC-331807
    • J47.302B
    • Acetamide, N-antipyrinyl-
    • NSC331807
    • 4AAA
    • Oprea1_016919
    • AKOS000746331
    • SCHEMBL5050992
    • 4-Acetylaminoantipyrine 10 microg/mL in Acetonitrile
    • 4-Acetamidoantipyrin
    • SDCCGMLS-0064808.P002
    • 535H9N144Z
    • N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide
    • Acetamide,N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
    • Antipyrine, 4-acetamido-
    • MS-10581
    • SR-01000395595
    • Aminoantipyrine, N-acetyl-
    • 4-Acetamidoantipyrine, analytical standard
    • CHEMBL1831257
    • CS-0313868
    • N-Acetyl-4-Aminoantipyrin
    • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide #
    • InChI=1/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)
    • SDCCGMLS-0064808.P001
    • CHEBI:83513
    • OIAGWXKSCXPNNZ-UHFFFAOYSA-N
    • A840513
    • Acetamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
    • OIAGWXKSCXPNNZ-UHFFFAOYSA-
    • DTXSID40232106
    • 4-AAA
    • Acetamide,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
    • UNII-535H9N144Z
    • SR-01000395595-1
    • 4-Acetamido Antipyrine
    • HY-W268542
    • G77246
    • DB-056685
    • MDL: MFCD00003141
    • Inchi: 1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)
    • InChI Key: OIAGWXKSCXPNNZ-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1=C(C)N(C)N(C2C=CC=CC=2)C1=O

Computed Properties

  • Exact Mass: 245.11600
  • Monoisotopic Mass: 245.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 52.6A^2
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Light yellow crystals.
  • Density: 1.1477 (rough estimate)
  • Melting Point: 200-203 °C (lit.)
  • Boiling Point: 388.24°C (rough estimate)
  • Flash Point: Not available
  • Refractive Index: 1.5600 (estimate)
  • PSA: 56.03000
  • LogP: 1.51580
  • Solubility: Soluble in water and ethanol, moderately soluble in hot ethyl acetate and chloroform, slightly soluble in benzene, insoluble in crude gasoline.
  • Vapor Pressure: Not available

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Security Information

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0034-0117-2μmol
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
2μmol
$85.5 2023-08-18
Life Chemicals
F0034-0117-5μmol
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
5μmol
$94.5 2023-08-18
Life Chemicals
F0034-0117-50mg
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
50mg
$240.0 2023-08-18
Life Chemicals
F0034-0117-10μmol
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
10μmol
$103.5 2023-08-18
Life Chemicals
F0034-0117-5mg
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
5mg
$103.5 2023-08-18
Life Chemicals
F0034-0117-25mg
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
25mg
$163.5 2023-08-18
Apollo Scientific
OR0161-5g
4-Acetamidoantipyrine
83-15-8 97%
5g
£40.00 2023-09-01
Life Chemicals
F0034-0117-1mg
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
1mg
$81.0 2023-08-18
Life Chemicals
F0034-0117-10mg
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
10mg
$118.5 2023-08-18
Life Chemicals
F0034-0117-40mg
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
40mg
$210.0 2023-08-18

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Chloroform ;  rt; 3 min, rt
1.2 Catalysts: Nickel dichloride
Reference
NMR-Derived Models of Amidopyrine and Its Metabolites in Complexes with Rabbit Cytochrome P450 2B4 Reveal a Structural Mechanism of Sequential N-Dealkylation
Roberts, Arthur G.; et al, Biochemistry, 2011, 50(12), 2123-2134

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetic acid ;  reflux
Reference
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  1 h, reflux
Reference
Design and synthesis of some new thiophene, thienopyrimidine and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents
Aly, Hala M.; et al, European Journal of Medicinal Chemistry, 2011, 46(9), 4566-4572

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Acetic acid ;  reflux
Reference
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  rt
2.1 Solvents: Acetic acid ;  reflux
Reference
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Diethyl ether ;  rt
2.1 Solvents: Acetic acid ;  reflux
Reference
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 1 h, rt
Reference
Ru-Catalyzed C(sp2)-H Bond Arylation of Benzamides Bearing a Novel 4-Aminoantipyrine as a Directing Group
Al Mamari, Hamad H.; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3598-3603

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfur trioxide
Reference
Preparation of antipyrilamides
Kravchenya, N. A., Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(10), 1241-2

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Pyridine ;  24 h, 20 °C
2.1 5 min, rt
Reference
Tetra(acetoxymethyl)glycoluril as an efficient and novel reagent for acylation of amines
Boudebouz, Imene; et al, International Journal of ChemTech Research, 2018, 11(5), 301-315

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 h, reflux
2.1 Reagents: Pyridine ;  reflux
Reference
Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study
Iqbal, Jamshed; et al, European Journal of Pharmacology, 2018, 832, 11-24

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Water ;  pH 10 - 12, 50 - 60 °C
2.1 Solvents: Pyridine ;  24 h, 20 °C
3.1 5 min, rt
Reference
Tetra(acetoxymethyl)glycoluril as an efficient and novel reagent for acylation of amines
Boudebouz, Imene; et al, International Journal of ChemTech Research, 2018, 11(5), 301-315

Synthetic Circuit 12

Reaction Conditions
1.1 60 min, 110 °C
Reference
Mechanochemical Activation of the Reaction of Tetraacetylglycoluril with Some Cyclic Primary Amines. Synthesis of Acetamides
Bakibaev, A. A.; et al, Russian Journal of Organic Chemistry, 2018, 54(4), 668-669

Synthetic Circuit 13

Reaction Conditions
Reference
Simultaneous determination of the main metabolites of dipyrone by high-pressure liquid chromatography
Damm, D., Arzneimittel-Forschung, 1989, 39(11), 1415-17

Synthetic Circuit 14

Reaction Conditions
1.1 5 min, rt
Reference
Tetra(acetoxymethyl)glycoluril as an efficient and novel reagent for acylation of amines
Boudebouz, Imene; et al, International Journal of ChemTech Research, 2018, 11(5), 301-315

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Pyridine ;  reflux
Reference
Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study
Iqbal, Jamshed; et al, European Journal of Pharmacology, 2018, 832, 11-24

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Raw materials

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Preparation Products

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Related Literature

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Amadis Chemical Company Limited
(CAS:83-15-8)N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
A840513
Purity:99%
Quantity:50g
Price ($):290.0